

Technical Support Center: Z-335 Sodium (and Analogs) in Animal Studies

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Compound of Interest

Compound Name: Z-335 sodium

Cat. No.: B15569092

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Disclaimer: Publicly available information on a compound specifically designated "**Z-335 sodium**" is limited. This technical support guide has been developed based on extensive research into a class of compounds with a similar mechanism of action, the echinocandins (e.g., caspofungin, anidulafungin, micafungin). These compounds are potent antifungal agents that target the fungal cell wall. The information provided here should serve as a valuable reference for researchers working with novel antifungal agents like **Z-335 sodium**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Z-335 sodium** and other echinocandin-class antifungals?

A1: **Z-335 sodium** and its analogs, the echinocandins, act by non-competitively inhibiting the enzyme β -(1,3)-D-glucan synthase.^{[1][2][3][4]} This enzyme is a critical component in the synthesis of β -(1,3)-D-glucan, an essential polymer in the fungal cell wall.^{[1][3]} Since mammalian cells lack this enzyme, these compounds have a selective mechanism of action against fungal pathogens.^[2] Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death.^[3]

Q2: What are the most common adverse effects observed in animal studies with echinocandins?

A2: Common adverse effects reported in animal studies with echinocandins include hepatotoxicity (elevated liver enzymes), and in some cases, cardiotoxicity at high doses.^{[5][6]}

[7][8] For instance, preclinical studies with micafungin in rats showed the development of benign liver tumors with prolonged exposure to very high doses.[6] Anidulafungin and caspofungin have been associated with dose-dependent decreases in cardiac contractility in rat models.[5][9]

Q3: What is the "paradoxical effect" sometimes seen with this class of compounds?

A3: The paradoxical effect is an in vitro phenomenon where, at very high concentrations, echinocandins can show a reduced antifungal effect, leading to the survival of some fungal isolates.[10][11][12] This has been observed with both *Candida* and *Aspergillus* species.[10][12] The exact mechanism is not fully understood but is thought to involve the activation of stress response pathways in the fungus, such as the protein kinase C (PKC) cell wall integrity pathway, leading to a compensatory increase in chitin synthesis.[10][12][13] While observed in some in vivo studies as a paradoxical increase in disease markers, its clinical significance remains unclear.[10][12]

Q4: Are there known drug interactions to be aware of during animal studies?

A4: Anidulafungin is noted for its lack of significant drug-drug interactions as it is not a substrate, inhibitor, or inducer of the cytochrome P450 enzyme system.[14] However, for other echinocandins, co-administration with potent inducers of hepatic CYP3A4 enzymes (such as rifampin, carbamazepine, and dexamethasone) may require dose adjustments.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected efficacy in our animal model.

- Possible Cause: Poor pharmacokinetic profile of the compound in the chosen animal model. The drug may have a short half-life or poor tissue penetration to the site of infection.
- Troubleshooting Steps:
 - Conduct a pharmacokinetic study to determine the compound's half-life, clearance, and tissue distribution.[15][16]
 - Consider adjusting the dosing regimen (frequency and dose) to maintain plasma concentrations above the minimum inhibitory concentration (MIC) for the target pathogen.

- Evaluate alternative routes of administration (e.g., subcutaneous vs. intravenous) to optimize drug exposure.
- Possible Cause: The paradoxical effect at the administered dose.
- Troubleshooting Steps:
 - Perform a dose-response study to see if a lower dose might be more effective.
 - Analyze fungal burden in tissues at different time points and with varying doses to identify any paradoxical growth.[\[17\]](#)

Problem 2: Signs of toxicity (e.g., weight loss, lethargy, elevated liver enzymes) in the animals.

- Possible Cause: The administered dose is too high, or the compound has inherent toxicity.
- Troubleshooting Steps:
 - Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).
 - In a juvenile toxicity study with anidulafungin in rats, effects like reduced body weight and increased liver weight were observed. The no-observed-adverse-effect-level (NOAEL) was determined to be 30 mg/kg/day.[\[18\]](#)[\[19\]](#)
 - Monitor liver function tests (ALT, AST) and consider histopathological examination of the liver and other organs.[\[6\]](#)[\[8\]](#)
 - If cardiotoxicity is suspected, in vivo hemodynamic monitoring can be performed. Studies in rats have shown that high doses of anidulafungin and caspofungin can cause a rapid decrease in hemodynamic function.[\[9\]](#)[\[20\]](#)

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of Echinocandins in Different Animal Models

Compound	Animal Model	Dose (mg/kg)	Route	Plasma Clearance (ml/min/kg)	Terminal Half-life (hours)
Caspofungin	Mice	10	IV	1.05	44.7
Caspofungin	Rats	2	IV	0.44	59.7
Caspofungin	Rabbits	2	IV	0.29	11.7
Caspofungin	Monkeys	2	IV	0.35	50.1
Anidulafungin	Rats	5	IV	Not Reported	26.5

(Data compiled from multiple sources)

Table 2: Summary of Toxicity Findings for Echinocandins in Animal Studies

Compound	Animal Model	Dosing Regimen	Key Toxicity Findings	NOAEL (mg/kg/day)
Anidulafungin	Juvenile Rats	3, 10, 30 mg/kg/day (subcutaneous) for 59 days	Reduced body weight, increased liver weight, mild decrease in red blood cell mass. [18][19]	30[18][19]
Micafungin	Rats	32 mg/kg for 4 weeks	Liver toxicity, hemolysis, bladder injury. [21]	< 3.2
Anidulafungin & Caspofungin	Rats	High-dose IV	Decreased cardiac contractility, enlarged mitochondria, and disintegrating myofibrils. [5][9]	Not Established

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Murine Model of Disseminated Candidiasis

- Animal Model: Female BALB/c mice (6-8 weeks old).
- Infection: Infect mice via tail vein injection with *Candida albicans* (e.g., 1×10^5 CFU/mouse).
- Treatment Groups:
 - Vehicle control (e.g., saline).

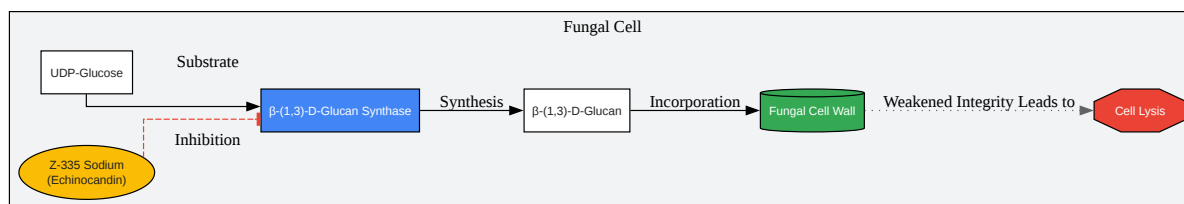
- **Z-335 sodium** at three dose levels (e.g., 1, 5, and 10 mg/kg), administered intravenously or intraperitoneally.
- Positive control (e.g., caspofungin at 1 mg/kg).
- Dosing: Initiate treatment 24 hours post-infection and continue once daily for 7 days.
- Endpoints:
 - Survival: Monitor and record survival daily for 21 days post-infection.
 - Fungal Burden: On day 8 (24 hours after the last dose), euthanize a subset of mice from each group. Harvest kidneys and homogenize. Plate serial dilutions on appropriate agar to determine CFU/gram of tissue.[\[22\]](#)
- Data Analysis: Compare survival curves using the log-rank test. Compare fungal burdens between groups using a non-parametric test (e.g., Mann-Whitney U test).

Protocol 2: Acute Intravenous Toxicity Study in Rats

- Animal Model: Sprague-Dawley rats (male and female, 8-10 weeks old).
- Treatment Groups:
 - Vehicle control.
 - **Z-335 sodium** at escalating single doses (e.g., 10, 30, 100 mg/kg).
- Administration: Administer a single intravenous bolus dose.
- Observations:
 - Monitor for clinical signs of toxicity (e.g., changes in behavior, respiration, posture) continuously for the first 4 hours and then daily for 14 days.
 - Record body weights prior to dosing and on days 7 and 14.
- Endpoints:

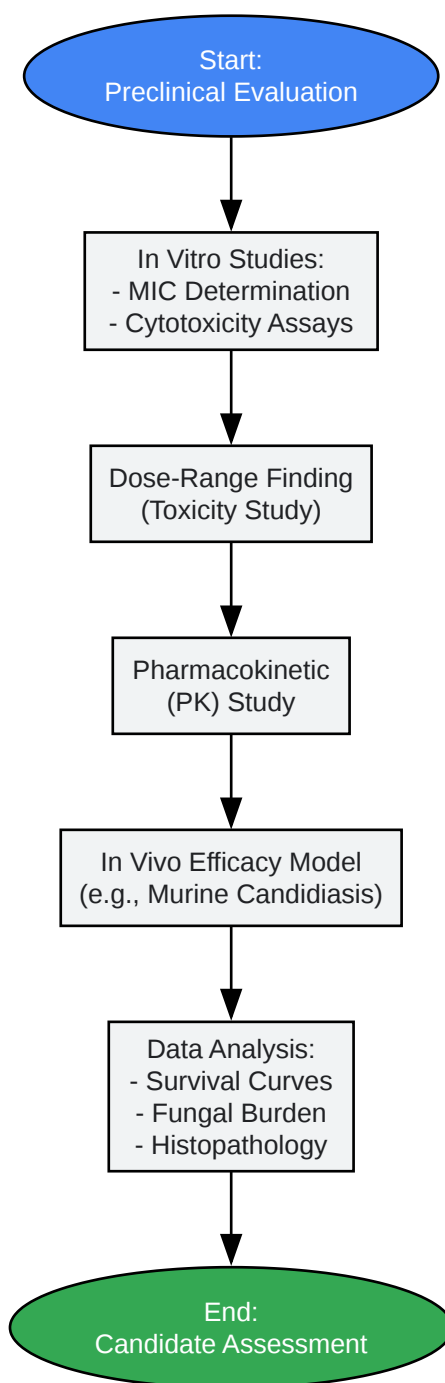
- At day 14, euthanize all animals.
 - Conduct gross necropsy on all animals.
 - Collect blood for clinical chemistry analysis (especially liver enzymes ALT and AST).
 - Perform histopathological examination of major organs (liver, kidneys, heart, lungs, spleen).
- Data Analysis: Determine the MTD and identify any target organs of toxicity.

Visualizations



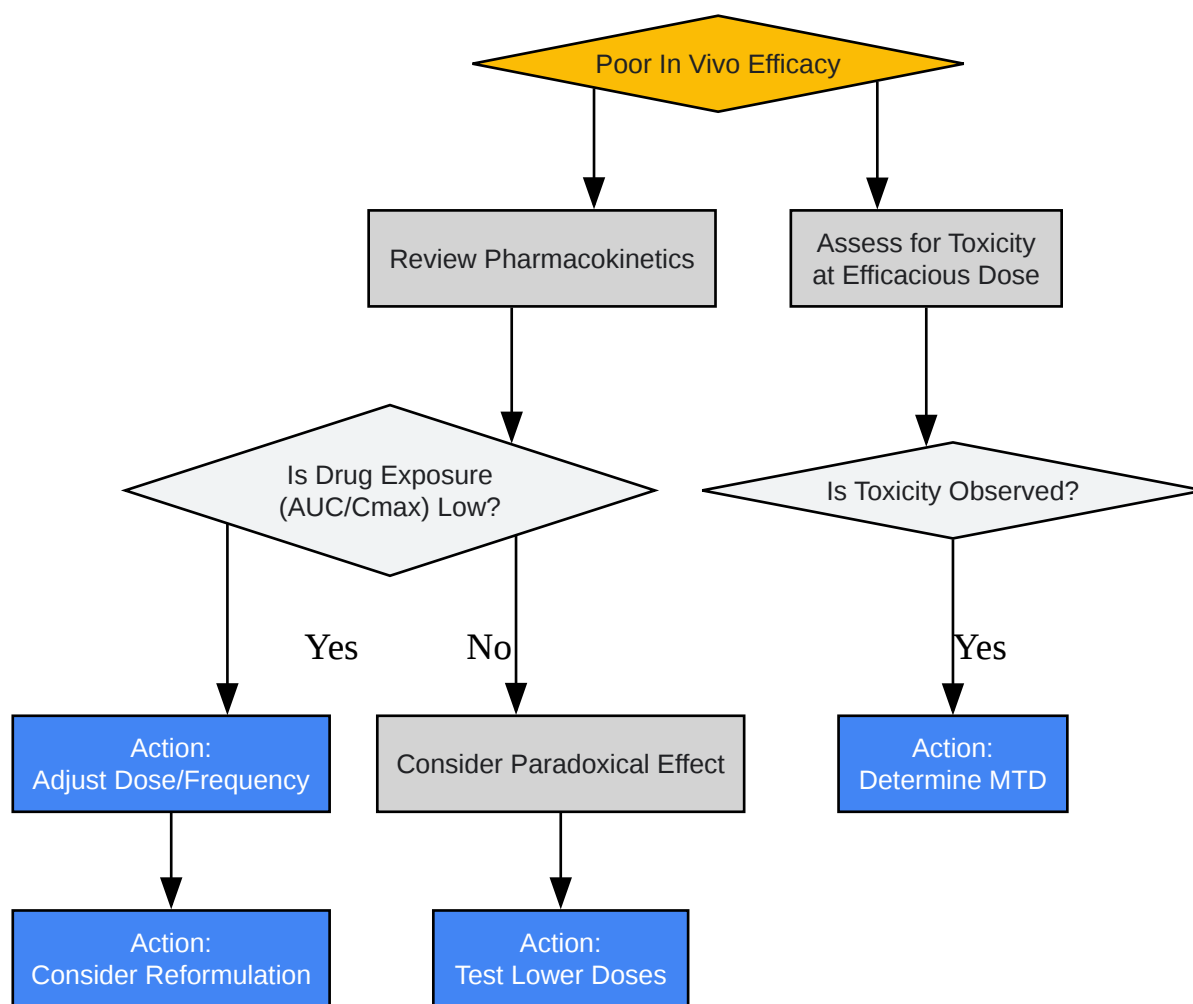
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Caption: Mechanism of action of **Z-335 sodium** (Echinocandin).



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Caption: Preclinical experimental workflow for an antifungal agent.



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Caption: Troubleshooting logic for poor in vivo efficacy.

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